molecular formula C7H8ClF3N2O B2552173 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride CAS No. 1431964-68-9

2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride

Cat. No.: B2552173
CAS No.: 1431964-68-9
M. Wt: 228.6
InChI Key: RQRROXBRQFYYBT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride is a fluorinated pyridine derivative characterized by a trifluoroethoxy (–OCH₂CF₃) substituent at the 2-position and an amine (–NH₂) group at the 3-position of the pyridine ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Applications and Relevance This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. Its trifluoroethoxy group confers metabolic stability and bioavailability, making it valuable in drug discovery. However, commercial availability has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)pyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)4-13-6-5(11)2-1-3-12-6;/h1-3H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRROXBRQFYYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, with stringent quality control measures in place to meet regulatory standards .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The protonated amine (–NH₃⁺Cl⁻) undergoes deprotonation in basic conditions to yield a free amine (–NH₂), enabling nucleophilic reactions.

Reaction TypeReagents/ConditionsProductsSource
AcylationAcetyl chloride, T₃P catalyst, DCM, 25°CN-Acetylated pyridine derivative
SulfonylationTosyl chloride, pyridine, 0°C → RTN-Tosylated product
Reductive alkylationFormaldehyde, NaBH₃CN, MeOH, RTN-Methylamine derivative

Key Findings :

  • Acylation with Weinreb amine hydrochloride enables ketone synthesis (e.g., Grignard reactions) .

  • T₃P (propylphosphonic anhydride) enhances coupling efficiency in amide formation .

Functionalization of the Trifluoroethoxy Group

The electron-withdrawing trifluoroethoxy group (–OCH₂CF₃) stabilizes the pyridine ring but can participate in cleavage under extreme conditions.

Reaction TypeReagents/ConditionsProductsSource
HydrolysisH₂SO₄ (conc.), reflux2-Hydroxypyridin-3-amine + CF₃CH₂OH
Nucleophilic substitutionNaSH, DMF, 100°C2-Mercaptopyridin-3-amine

Limitations :

  • Hydrolysis requires strong acids and elevated temperatures due to the stability of the C–O bond .

Electrophilic Aromatic Substitution

The amino group activates the pyridine ring at positions 4 and 6, directing electrophiles to these sites.

Reaction TypeReagents/ConditionsProductsSource
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-2-(trifluoroethoxy)pyridin-3-amine
BrominationBr₂, FeBr₃, DCM, RT4-Bromo-2-(trifluoroethoxy)pyridin-3-amine

Note :

  • The trifluoroethoxy group mildly deactivates the ring, necessitating robust catalysts like FeBr₃.

Oxidation

The amine and pyridine ring are susceptible to oxidation:

Target SiteReagents/ConditionsProductsSource
Amine → NitroKMnO₄, H₂O, 80°C2-(Trifluoroethoxy)pyridin-3-nitro
Pyridine ringmCPBA, DCM, RTN-Oxide derivative

Reduction

Catalytic hydrogenation targets the pyridine ring:

ConditionsReagents/CatalystsProductsSource
H₂ (0.59 MPa)Pd/C, EtOH, 70°CPiperidine derivative

Cross-Coupling Reactions

The amino group facilitates palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductsSource
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives
Buchwald-HartwigAryl halide, Pd₂(dba)₃, XantPhos, DBUN-Arylated products

Optimization Insights :

  • DBU (1,8-diazabicycloundec-7-ene) improves yields in Buchwald-Hartwig aminations.

Cyclization Reactions

The amine participates in heterocycle formation:

Reaction TypeReagents/ConditionsProductsSource
Imidazole synthesis1,2-Diketone, NH₄OAc, AcOH, 120°CImidazo[1,2-a]pyridine derivatives
Oxazole formationChloroacetyl chloride, K₂CO₃, THFOxazole-fused pyridine

Stability Under Aqueous Conditions

The hydrochloride salt exhibits moderate stability:

ConditionObservationSource
pH 7.4, 37°C95% intact after 24 hours
pH 1.2 (simulated gastric fluid)82% intact after 2 hours

Side Reactions and Byproducts

  • Over-alkylation : Observed in reductive alkylation with excess formaldehyde.

  • Ring hydrogenation : Competing reduction of the pyridine ring during amide hydrogenation .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Anti-inflammatory Activity : Research indicates that it can modulate biochemical pathways associated with inflammation. Its trifluoromethyl substituent enhances binding affinity to inflammatory targets.
  • Antimicrobial Properties : Case studies have demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Non-fluorinated analog64128
2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride3264
  • Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in human breast cancer cells (MCF-7) at low concentrations (as low as 10 µM).
Concentration (µM)% Cell Viability
0100
1070
2050
5030

Chemical Research

As a building block in organic synthesis, this compound serves as a precursor for developing more complex molecules used in pharmaceuticals and agrochemicals. Its unique trifluoromethyl group provides distinct advantages in modifying biological activity and enhancing metabolic stability.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-Amino-pyridineContains an amino group on pyridineLacks fluorinated side chains
4-(Trifluoromethyl)anilineTrifluoromethyl group on anilineAromatic amine without ether linkage
3-(Trifluoromethyl)pyridineTrifluoromethyl substitution on pyridineNo ether functionality
4-(Trifluoroethoxy)anilineTrifluoroethoxy on anilineDifferent position of ether substitution

This comparative analysis highlights how the combination of functional groups in this compound imparts distinct biological activities compared to its analogs.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and selectivity, while the amine group facilitates its interaction with biological molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with modifications in substituent positions, functional groups, and heterocyclic linkages. Below is a detailed comparison:

Table 1: Structural Comparison of Selected Pyridine Derivatives
Compound Name Substituent Position(s) Functional Groups/Linkages Key Differences Applications/Notes References
2-(2,2,2-Trifluoroethoxy)pyridin-3-amine HCl 2-OCH₂CF₃, 3-NH₂ Amine, trifluoroethoxy Reference compound Intermediate for drug synthesis
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine 6-OCH₂CF₃, 3-NH₂ Positional isomer of trifluoroethoxy Altered electronic effects Similar intermediate uses
2-Hydroxymethyl-3-methyl-4-(2,2,2-TFEO) pyridine HCl 2-CH₂OH, 3-CH₃, 4-OCH₂CF₃ Hydroxymethyl, methyl, trifluoroethoxy Increased polarity and steric bulk Potential prodrug candidate
2-[[[3-Methyl-4-TFEO-2-pyridyl]methyl]sulfonyl]benzimidazole 2-SO₂-benzimidazole, 3-CH₃, 4-OCH₂CF₃ Sulfonyl, benzimidazole Proton pump inhibitor (PPI) core structure Lansoprazole-related impurity
2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine 3-CF₃-phenoxy, 3-NH₂ Trifluoromethylphenoxy vs. trifluoroethoxy Enhanced lipophilicity and π-π stacking Unknown, likely kinase inhibitor scaffold

Abbreviations : TFEO = 2,2,2-trifluoroethoxy; HCl = hydrochloride.

Positional Isomerism: 2- vs. 6-Trifluoroethoxy Substitution

  • 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (similarity score: 0.82 ):
    The trifluoroethoxy group at the 6-position alters electronic distribution and steric interactions compared to the 2-position isomer. This positional change may reduce metabolic stability due to increased exposure of the ether linkage to enzymatic cleavage.

Functional Group Modifications

  • Lansoprazole-Related Sulfonylbenzimidazole :
    The sulfonylbenzimidazole moiety is critical for proton pump inhibition (e.g., lansoprazole). The absence of this group in the target compound limits its direct pharmacological use but highlights its role as a precursor.

Trifluoroethoxy vs. Trifluoromethylphenoxy

  • 2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine : Replacing trifluoroethoxy with trifluoromethylphenoxy (–OC₆H₄CF₃) increases aromatic surface area, enhancing interactions with hydrophobic enzyme pockets. This modification is common in kinase inhibitors.

Research Findings and Implications

Metabolic Stability: Trifluoroethoxy derivatives generally exhibit superior metabolic stability compared to non-fluorinated analogs due to the electron-withdrawing effects of fluorine .

Drug Impurity Profiles : Compounds like 2-[[[3-methyl-4-TFEO-2-pyridyl]methyl]sulfonyl]benzimidazole are documented as impurities in lansoprazole synthesis, underscoring the need for stringent purification protocols .

Synthetic Utility : The target compound’s amine group enables facile derivatization (e.g., amidation, Schiff base formation), making it a versatile scaffold for medicinal chemistry .

Biological Activity

2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances the compound's binding affinity to various biological targets, while the pyridine ring contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoroethoxy group increases the compound's lipophilicity and binding selectivity, which may enhance its efficacy in modulating biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various tyrosine kinases, particularly TYK2, involved in cytokine signaling pathways relevant to inflammatory diseases.
  • Receptor Modulation : It has been suggested that the compound could influence receptor activity by enhancing or inhibiting signaling cascades associated with neuronal excitability.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antiproliferative Exhibits activity against certain cancer cell lines.
Inflammation Modulation Potential selective inhibition of TYK2 can reduce inflammation in autoimmune conditions .
Neuroprotection Modulation of Kv7 channels may provide therapeutic effects for neurological disorders.

Antiproliferative Activity

Recent studies have demonstrated that this compound shows significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : In MTT assays, the compound exhibited IC50 values ranging from 8.14 µM to 10.48 µM across different cancer cell lines, indicating effective cytotoxicity .
  • Mechanism of Action : Apoptosis assays revealed that the compound induces cell death through DNA damage mechanisms, highlighting its potential as an anticancer agent .

Inflammatory Response Modulation

The selective inhibition of TYK2 has been linked to therapeutic effects in inflammatory diseases:

  • Preclinical Models : In mouse models of psoriasis induced by IL-23, treatment with compounds similar to 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine led to a significant reduction in dermal ear inflammation .
  • Clinical Relevance : Ongoing clinical trials are investigating the efficacy of TYK2 inhibitors in treating conditions like psoriasis and other autoimmune disorders.

Neurological Applications

The modulation of Kv7 channels by this compound suggests potential applications in treating neurological disorders such as epilepsy:

  • Channel Potentiation : Studies indicate that enhancing Kv7 channel activity can reduce neuronal excitability and may alleviate symptoms associated with excitatory neurological diseases.

Q & A

Q. What are the established synthetic routes for preparing 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) to introduce the trifluoroethoxy group onto the pyridine ring. For example, reacting 3-aminopyridine derivatives with 2,2,2-trifluoroethyl iodide or trifluoroethyl tosylate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent HCl treatment yields the hydrochloride salt. Similar methodologies are used in pharmaceutical intermediates like Dexlansoprazole, where trifluoroethoxy groups are introduced via SNAr .

Q. Which spectroscopic techniques are recommended for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : To confirm the pyridine ring substitution pattern and amine protonation.
  • ¹⁹F NMR : To verify the trifluoroethoxy group’s integrity (δ ~ -70 to -75 ppm).
  • Mass spectrometry (HRMS/ESI) : For molecular ion verification.
  • Elemental analysis : To validate stoichiometry, particularly the Cl⁻ content in the hydrochloride salt. These methods align with protocols for related trifluoroethoxy-pyridine derivatives .

Q. How should this compound be stored to maintain stability?

Store under inert gas (argon/nitrogen) at 2–8°C in a desiccator to prevent hygroscopic degradation. Stability studies on similar hydrochlorides suggest limited shelf life at room temperature due to potential hydrolysis of the trifluoroethoxy group in humid environments .

Advanced Research Questions

Q. What mechanistic insights explain the electron-withdrawing effects of the trifluoroethoxy group on pyridine reactivity?

The trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing due to inductive effects from the three fluorine atoms. This deactivates the pyridine ring, reducing electrophilic substitution reactivity. Computational studies (DFT) can model charge distribution and predict regioselectivity in further functionalization. Fluorine’s electronegativity also enhances metabolic stability, a key consideration in drug design .

Q. How can contradictory solubility data in polar aprotic solvents (e.g., DMSO vs. DMF) be resolved?

Systematic solubility assays under controlled humidity and temperature are critical. For example:

  • Use dynamic light scattering (DLS) to detect aggregation in DMSO.
  • Employ co-solvent systems (e.g., DMF-water gradients) to improve dissolution. Such approaches address discrepancies observed in studies of structurally related hydrochlorides .

Q. What strategies mitigate degradation during HPLC analysis of this compound?

  • Column choice : Use endcapped C18 columns to minimize interaction with residual silanol groups.
  • Mobile phase : Add 0.1% trifluoroacetic acid (TFA) to suppress amine protonation variability.
  • Temperature control : Maintain 25°C to prevent thermal decomposition. Degradation pathways (e.g., hydrolysis) can be monitored via LC-MS to identify byproducts .

Q. How does the hydrochloride salt form influence crystallization behavior?

The counterion enhances crystallinity by forming ionic interactions with the amine. Single-crystal X-ray diffraction (SCXRD) of analogs reveals layered packing motifs stabilized by Cl⁻···H-N hydrogen bonds. Polymorphism studies (via PXRD and DSC) are recommended to assess batch consistency .

Methodological Challenges and Solutions

Q. What experimental designs are optimal for studying this compound’s stability under physiological pH conditions?

  • pH-rate profiling : Conduct accelerated degradation studies across pH 1–10 (37°C).
  • HPLC-UV monitoring : Track parent compound loss and byproduct formation.
  • Arrhenius analysis : Predict shelf life at lower temperatures. Such protocols are critical for evaluating its suitability as a drug intermediate .

Q. How can computational tools predict the compound’s reactivity in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for Suzuki or Buchwald-Hartwig couplings. For example, the C4 position on pyridine may be activated for palladium-catalyzed arylations due to electron deficiency from the trifluoroethoxy group .

Q. What analytical workflows address purity discrepancies between suppliers?

  • Orthogonal methods : Combine HPLC, ¹⁹F NMR, and ion chromatography (for Cl⁻ quantification).
  • Impurity profiling : Use LC-HRMS to identify trace intermediates (e.g., unchlorinated amine or trifluoroethanol byproducts).
    These steps ensure compliance with pharmacopeial standards for reference materials .

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